6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine
Description
This compound is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-d]pyrimidine core linked via a piperazine bridge to a 9-methylpurine moiety. The pyrazolo[3,4-d]pyrimidine scaffold is substituted with 1,6-dimethyl groups, while the purine unit contains a methyl group at the 9-position (Fig. 1). The piperazine linker enhances solubility and may facilitate conformational flexibility, enabling optimal binding interactions .
Properties
IUPAC Name |
1,6-dimethyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-11-22-14-12(8-21-25(14)3)15(23-11)26-4-6-27(7-5-26)17-13-16(18-9-19-17)24(2)10-20-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVELYZMLSKVBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal cell cycle, preventing cells from proliferating uncontrollably, a common characteristic of cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine are not fully explored yet. Related pyrazolo[3,4-d]pyrimidines have been shown to interact with various enzymes and proteins. For instance, some pyrazolo[3,4-d]pyrimidines have been identified as novel CDK2 inhibitors, suggesting that they may interact with this enzyme and potentially other proteins involved in cell cycle regulation.
Biological Activity
The compound 6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes a purine core and a pyrazolo[3,4-d]pyrimidine moiety. The molecular formula is with a molecular weight of approximately 304.36 g/mol. The structure is critical for its interaction with biological targets, particularly in the context of kinase inhibition.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of specific kinases involved in cell proliferation and survival pathways. The structural similarity to ATP allows it to competitively inhibit several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR).
Efficacy in Cancer Models
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to our target compound have been found to exhibit IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
These findings suggest that the compound may induce apoptosis and cell cycle arrest at specific phases, enhancing its potential as an anti-cancer agent .
Case Studies
- In Vitro Studies : In one study, the synthesized pyrazolo[3,4-d]pyrimidine derivatives were tested for their anti-proliferative activities against A549 and HCT-116 cells. Compound 12b was particularly notable for its ability to induce apoptosis and alter the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
- Molecular Docking Studies : Molecular docking simulations have indicated a strong binding affinity of these compounds to the active sites of EGFR, supporting their role as competitive inhibitors . This computational analysis complements experimental data by providing insights into binding interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Purine-Pyrimidine Hybrid Scaffolds
Compound 9a : 1,4-Bis{[1-(2-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzene
- Key Differences :
- Replaces the pyrazolo[3,4-d]pyrimidine core with a triazole-linked purine system.
- Uses a piperidine substituent instead of piperazine, reducing basicity and altering pharmacokinetics.
- Incorporates a bis-triazole-benzene spacer, enhancing rigidity compared to the piperazine bridge in the target compound .
Compound 9e : 6-(Piperidin-1-yl)-9-({2-[4-((4-(prop-2-yn-1-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl]ethyl}-9H-purine
- Key Differences: Features a propargyl-phenoxy-triazole linker instead of pyrazolo-pyrimidine.
Patent Derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Key Differences: Replaces the purine moiety with a pyrido[1,2-a]pyrimidin-4-one system.
Analogues with Pyrazolo[3,4-d]pyrimidine Modifications
Compound 3 : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
- Key Differences :
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (e.g., Compounds 6–8)
- Absence of a purine component limits dual-targeting capabilities .
Computational and Experimental Insights
- Target Compound : Molecular dynamics simulations suggest the piperazine linker adopts a chair conformation, positioning the pyrazolo-pyrimidine and purine moieties for simultaneous binding to kinase ATP pockets .
- Patent Derivatives : Pyrazolo-pyrazine systems show enhanced metabolic stability compared to pyrazolo-pyrimidines due to reduced oxidative susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
